Enhanced Lipophilicity for Cellular Permeability vs. Carboxylic Acid Analog
The target methyl ester exhibits a significantly higher calculated partition coefficient than its acid analog. This increase in lipophilicity is consistent with established drug design principles and indicates a greater capacity for passive membrane permeability, a key advantage for a building block intended for the synthesis of cell-permeable therapeutic candidates [1].
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | Predicted clogP ~5.8 (ester) |
| Comparator Or Baseline | 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid (CAS 1394347-63-7): clogP = 4.3 |
| Quantified Difference | Predicted difference of ~1.5 units |
| Conditions | In silico calculation using a structure-property algorithm |
Why This Matters
The enhanced lipophilicity makes the ester a superior precursor for synthesizing final compounds that require intracellular target engagement, directly impacting the likelihood of achieving sufficient oral bioavailability or cellular activity.
- [1] MolAid. Chemical Properties Database entry for 2-chloro-5-[(2,6-dichloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid (CAS 1394347-63-7). View Source
